
PNU 96415E
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse du PNU 96415E implique plusieurs étapes :
Réaction entre l’alcool phénéthylique et le diéthylacétal de la 3-chloropropionaldéhyde : Cette réaction est catalysée par l’acide méthanesulfonique, ce qui entraîne la formation d’un acétal mixte.
Cyclisation en isochromane : L’acétal mixte est ensuite cyclisé en isochromane par traitement avec du chlorure d’aluminium dans le nitrométhane.
Alkylation de la 1-(4-fluorophényl)pipérazine : L’isochromane est ensuite alkylé avec la 1-(4-fluorophényl)pipérazine en présence de diisopropyléthylamine dans l’éthylène glycol, ce qui donne le composé cible.
Conversion en dihydrochlorure : Le composé final est converti en sa forme dihydrochlorure par traitement avec une solution méthanolique de chlorure d’hydrogène.
Analyse Des Réactions Chimiques
Le PNU 96415E subit diverses réactions chimiques, notamment :
Oxydation et réduction : Ces réactions sont courantes dans la synthèse et la modification du composé.
Réactions de substitution : Le composé peut subir des réactions de substitution, en particulier impliquant le cycle pipérazine et le groupe fluorophényle.
Réactifs et conditions courants : Des réactifs tels que l’acide méthanesulfonique, le chlorure d’aluminium et la diisopropyléthylamine sont couramment utilisés dans la synthèse du this compound.
Applications de la recherche scientifique
Chimie : Il sert de composé modèle pour l’étude des interactions récepteur-ligand, en particulier avec les récepteurs de la dopamine et de la sérotonine.
Biologie : Le composé est utilisé pour étudier le rôle des récepteurs de la dopamine et de la sérotonine dans divers processus biologiques.
Médecine : Le this compound est étudié pour ses propriétés antipsychotiques potentielles, similaires à la clozapine, et ses effets sur l’activité locomotrice et l’évitement conditionné
Applications De Recherche Scientifique
PNU 96415E is a chemical compound with a high affinity for dopamine D4 and serotonin 5-HT2A receptors, classifying it as an antipsychotic agent. It has potential therapeutic applications in neuropsychiatric disorders involving dopaminergic and serotonergic dysregulation, such as schizophrenia and mood disorders. this compound functions as a receptor antagonist, inhibiting neurotransmitter action at specific receptors.
Scientific Research Applications
This compound has been utilized in scientific research for several applications:
- Antipsychotic Agent Research: this compound is explored for its potential as an antipsychotic agent due to its antagonistic effect on D4 and 5-HT2A receptors, which are implicated in neurological functions and their dysregulation is associated with psychotic disorders. Studies in rats have shown that this compound inhibits exploratory locomotor activity and antagonizes locomotor stimulation induced by d-amphetamine, suggesting its role in modulating behavioral responses.
- Glioblastoma (GBM) Therapy: this compound has been identified as a dopamine receptor D4 antagonist with potential in GBM therapy through the modification of autophagy . It inhibits the clonogenic potential of primary tumor cells . Studies showed that this compound displayed selectivity toward GNS (Glioblastoma Neural Stem cells) compared with NS (Neural stem cells) and non-NS control cells .
- Osteoarthritis Drug Discovery: this compound has been observed to have a positive effect on type II collagen-driven luciferase expression, suggesting a potential role in osteoarthritis drug discovery .
Comprehensive Data Tables
Comparison with Other Compounds:
Compound Name | Receptor Affinity | Unique Features |
---|---|---|
This compound | High affinity for D4 and 5-HT2A; weak for D2 | Antagonizes autophagy-lysosomal pathway |
L-741,742 | High affinity for D4 | Similar mechanism but different structural features |
Clozapine | Broad-spectrum antipsychotic; affects multiple receptors | Known for efficacy in treatment-resistant schizophrenia |
Quetiapine | Blocks multiple serotonin and dopamine receptors | Used widely for bipolar disorder and depression |
Well-Documented Case Studies
- Preclinical Studies: In preclinical studies this compound inhibited exploratory locomotor activity in mice and rats and antagonized d-amphetamine-induced locomotor stimulation in rats .
- Glioblastoma Neural Stem Cells (GNS): Two GNS lines (G362 and G411) were treated with this compound (25 µM) for 24 and 48 hours. Gene set enrichment analysis was used to identify pathways enriched in differentially regulated genes upon this compound treatment. Genes that were downregulated at 48 hours were enriched in 172 gene sets that are highly connected, as categorized into 25 main biological functions including DNA replication, chromatin remodeling, DNA repair, cell cycle, and RNA splicing .
- Type II Collagen Synthesis: Primary human chondrocytes were modified to express a Gaussia luciferase secreted reporter driven by type II collagen promoter. Treatment with this compound had a positive effect on type II collagen-driven luciferase expression with the higher concentrations, 12.5 M and 25 M, resulting in increased luminescence compared to the untreated controls . Immunohistochemistry showed that this compound had similar staining as compared to the untreated control .
Mécanisme D'action
Le PNU 96415E exerce ses effets en antagonisant les récepteurs de la dopamine D4 et de la sérotonine 5-HT2A. Il inhibe l’activité locomotrice exploratoire et antagonise la stimulation locomotrice induite par la d-amphétamine chez le rat. Le composé bloque également l’escalade de cage induite par l’apomorphine et les contractions de la tête et du corps produites par le 5-HTP chez la souris . Ces actions sont cohérentes avec son potentiel en tant qu’agent antipsychotique atypique.
Comparaison Avec Des Composés Similaires
Le PNU 96415E n’a pas de lien chimique avec la clozapine, mais partage des propriétés pharmacologiques similaires. Il présente une forte affinité pour les récepteurs de la dopamine D4 et 5-HT2A, similaires à la clozapine, mais il est plus faible pour la liaison aux récepteurs D1, D2, alpha1 et muscariniques . D’autres composés similaires incluent :
Clozapine : Un antipsychotique atypique avec un profil de récepteur large.
Halopéridol : Un antipsychotique typique avec un profil de liaison aux récepteurs différent.
Rispéridone : Un autre antipsychotique atypique avec une forte affinité pour les récepteurs de la sérotonine et de la dopamine.
Le profil de liaison unique aux récepteurs et les propriétés pharmacologiques du this compound en font un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Activité Biologique
PNU 96415E is a compound primarily recognized for its biological activity as a selective antagonist of the dopamine D4 receptor (DRD4) and has been investigated for its potential therapeutic applications, particularly in neuropsychiatric disorders and cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cell lines, and relevant case studies.
This compound exhibits high affinity for the dopamine D4 receptor and also interacts with serotonergic 5-HT2A receptors. Its mechanism of action involves the inhibition of pathways associated with cell proliferation and survival, particularly in glioblastoma stem cells (GNS) and other cancerous cells. The compound's activity has been linked to alterations in gene expression profiles that influence critical biological functions such as DNA replication, cell cycle progression, and autophagy.
Gene Expression Profiles
Research indicates that treatment with this compound leads to significant changes in gene expression. Specifically, downregulated genes are enriched in pathways related to:
- DNA Replication
- Chromatin Remodeling
- Cell Cycle Regulation
Conversely, upregulated genes are associated with:
- Lipid/Cholesterol Biosynthesis
- Autophagic Vacuoles Formation
These findings suggest that this compound not only inhibits tumor growth but also activates autophagic processes, indicating a complex role in cellular metabolism and survival pathways .
Anticancer Activity
This compound has demonstrated selective inhibition of GNS growth. In a study involving multiple GNS lines, this compound showed an IC50 value of approximately 6.25 µM, indicating its potency relative to other DRD4 antagonists. Notably, it achieved a 19- to 29-fold reduction in colony-forming cells from freshly isolated GBM patient tumor cells .
The following table summarizes the comparative potency of various DRD4 antagonists against GNS:
Compound | IC50 (µM) | Selectivity |
---|---|---|
L-741,742 | 1.5–6.2 | High |
L-745,870 | 3.1–6.2 | Moderate |
This compound | 6.25 | High |
PD 168568 | 25–50 | Low |
Autophagy Induction
This compound has been shown to influence autophagy by promoting the accumulation of autophagosomes in treated cells. This effect was confirmed through the observation of increased levels of LC3B-positive puncta and elevated p62 levels, indicating impaired autophagic flux .
Neuropsychiatric Applications
In behavioral studies involving rats trained to discriminate clozapine from saline injections, this compound exhibited a clozapine-like stimulus effect without the side effects commonly associated with traditional antipsychotics like haloperidol. This suggests that this compound may have potential as an antipsychotic agent with a favorable side effect profile .
Osteoarthritis Research
Recent studies have explored this compound's effects on type II collagen-driven luciferase expression in osteoarthritis models. The compound demonstrated a dose-dependent increase in luminescence at higher concentrations (12.5 µM and 25 µM), suggesting it may play a role in enhancing cartilage repair mechanisms .
Propriétés
IUPAC Name |
1-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]-4-(4-fluorophenyl)piperazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O.2ClH/c22-18-5-7-19(8-6-18)24-14-12-23(13-15-24)11-9-21-20-4-2-1-3-17(20)10-16-25-21;;/h1-8,21H,9-16H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMGYKPECFQXJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl2FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432713 | |
Record name | PNU 96415E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170856-41-4 | |
Record name | PNU 96415E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.